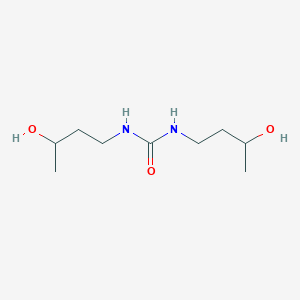
4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- is a heterocyclic compound featuring an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of nitriles with suitable reagents to form the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions: 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products Formed: The products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds .
Scientific Research Applications
4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methyloxazoline: Another oxazole derivative with different substituents.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A structurally related compound with a furan ring instead of an oxazole ring.
Uniqueness: 4-Oxazoleacetonitrile, 4,5-dihydro-2-methyl-5-phenyl-, (4S,5S)- is unique due to its specific stereochemistry and the presence of both nitrile and oxazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
192803-70-6 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(4S,5S)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-14-11(7-8-13)12(15-9)10-5-3-2-4-6-10/h2-6,11-12H,7H2,1H3/t11-,12-/m0/s1 |
InChI Key |
HUBUPFAHUCAZGO-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=N[C@H]([C@@H](O1)C2=CC=CC=C2)CC#N |
Canonical SMILES |
CC1=NC(C(O1)C2=CC=CC=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


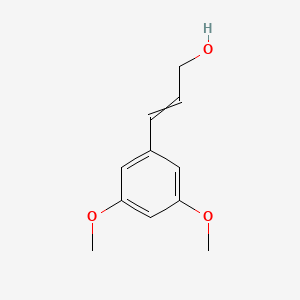

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
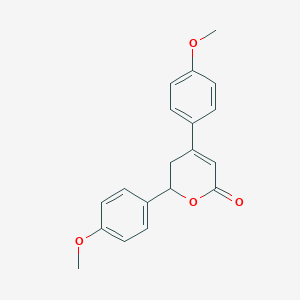
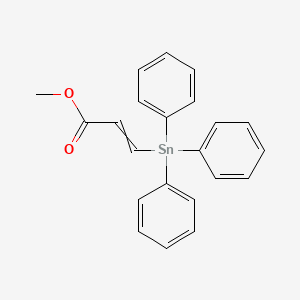
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
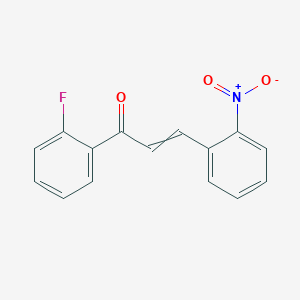
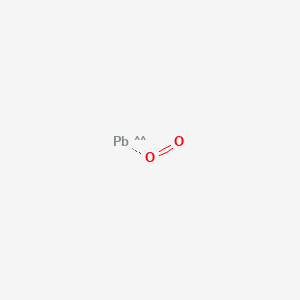
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

